4-Bromo-3-((dimethylamino)methyl)phenol
Overview
Description
4-Bromo-3-((dimethylamino)methyl)phenol is an organic compound with the molecular formula C₉H₁₂BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position, a dimethylamino group at the third position, and a hydroxyl group at the first position on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that brominated phenols can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated phenols are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
Similar compounds have been known to produce various effects, such as analgesia, numbness, and reduction of physical feeling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-((dimethylamino)methyl)phenol. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol can be achieved through several methods. One common approach involves the bromination of 3-((dimethylamino)methyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Mannich reaction, where 4-bromophenol is reacted with formaldehyde and dimethylamine. This reaction proceeds under acidic conditions, typically using hydrochloric acid as a catalyst, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((dimethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-((dimethylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)phenol: Similar structure but lacks the bromine atom.
4-Bromo-3-methoxyphenol: Similar structure but has a methoxy group instead of a dimethylamino group.
Uniqueness
4-Bromo-3-((dimethylamino)methyl)phenol is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-3-[(dimethylamino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBOFJPDLZFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402099 | |
Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848848-16-8 | |
Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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